

"4-((Dimethylamino)methyl)phenylboronic acid" CAS number and properties

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Compound of Interest

Compound Name: 4-
((Dimethylamino)methyl)phenylboronic acid

Cat. No.: B1322475

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Technical Guide: 4- ((Dimethylamino)methyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Dimethylamino)methyl)phenylboronic acid is a substituted arylboronic acid of interest in organic synthesis and medicinal chemistry. Its structure, featuring a boronic acid group and a dimethylaminomethyl substituent, makes it a versatile building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This functionality allows for the facile formation of carbon-carbon bonds, a cornerstone of modern drug discovery and development. The presence of the dimethylamino group can influence its solubility, reactivity, and potential for biological interactions. This guide provides a comprehensive overview of its properties, a general synthesis protocol, its application in Suzuki-Miyaura coupling, and potential biological signaling pathways it may influence.

Core Properties of 4- ((Dimethylamino)methyl)phenylboronic Acid

The physicochemical properties of **4-((Dimethylamino)methyl)phenylboronic acid** are crucial for its handling, storage, and application in experimental settings. The following table summarizes its key identifiers and properties.

Property	Value
CAS Number	70799-12-1
Molecular Formula	C ₉ H ₁₄ BNO ₂ [1][2]
Molecular Weight	179.03 g/mol [1]
IUPAC Name	[4-[(dimethylamino)methyl]phenyl]boronic acid[1]
Physical Form	Solid[2]
Boiling Point (Predicted)	297°C[3]
Density (Predicted)	1.09 g/cm ³ [3]
pKa (Predicted)	8.37 ± 0.17[3]
Storage Temperature	Inert atmosphere, Store in freezer, under -20°C[3]

Safety and Handling

4-((Dimethylamino)methyl)phenylboronic acid is associated with certain hazards. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statement	Description
H315	Causes skin irritation[1]
H318	Causes serious eye damage[1]
H335	May cause respiratory irritation[1]

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P264	Wash skin thoroughly after handling.
P271	Use only outdoors or in a well-ventilated area.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

General Synthesis of 4-((Dimethylamino)methyl)phenylboronic Acid

A specific, detailed synthesis protocol for **4-((Dimethylamino)methyl)phenylboronic acid** is not readily available in the public domain. However, a general approach can be inferred from the synthesis of similar substituted phenylboronic acids. A common method involves the lithiation of a suitable precursor followed by quenching with a borate ester.

Hypothetical Synthetic Route:

- Starting Material: 4-Bromo-N,N-dimethylbenzylamine.
- Lithiation: The starting material is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
- An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to the solution. The lithium atom replaces the bromine atom on the phenyl ring.

- **Borylation:** A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture. The borate reacts with the aryllithium intermediate.
- **Hydrolysis:** The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). This hydrolyzes the borate ester to the desired boronic acid.
- **Workup and Purification:** The product is extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

4-((dimethylamino)methyl)phenylboronic acid is a suitable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.^{[4][5]}

General Protocol:

- **Reaction Setup:** To a reaction vessel, add the aryl halide (1.0 eq.), **4-((dimethylamino)methyl)phenylboronic acid** (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).
- **Solvent:** Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- **Inert Atmosphere:** The reaction vessel is purged with an inert gas (argon or nitrogen) and heated with stirring.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude

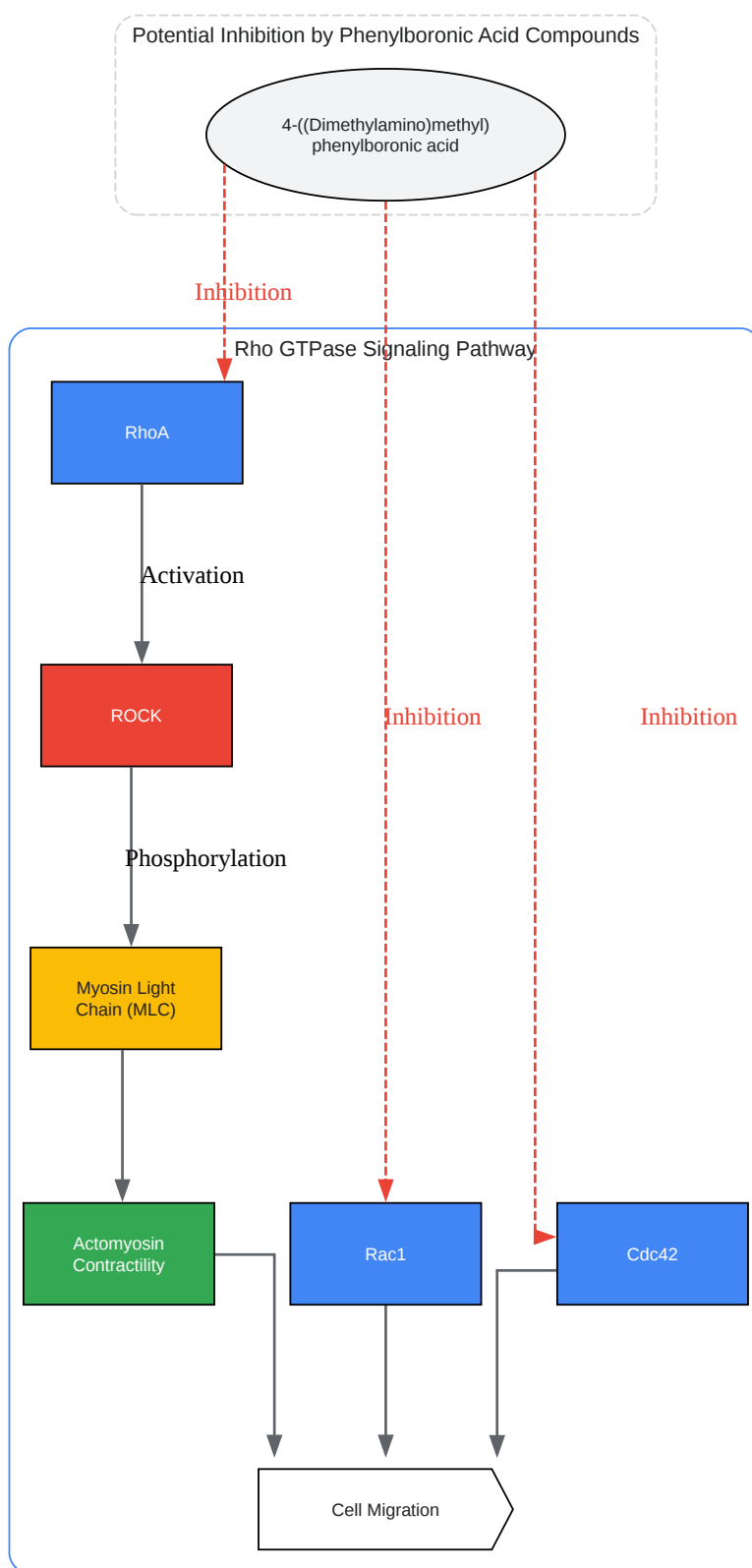
product is then purified by column chromatography.

Potential Biological Signaling Pathway Involvement

While specific signaling pathways for **4-((Dimethylamino)methyl)phenylboronic acid** have not been elucidated, research on phenylboronic acids in general suggests potential interactions with biological systems. Phenylboronic acids are known to interact with diols, a common structural motif in biological molecules like sugars and glycoproteins.^{[6][7]} This property has led to their use in the development of biosensors and drug delivery systems.^{[6][7]}

Furthermore, studies on phenylboronic acid have shown that it can inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.^[8] This pathway is crucial in regulating the actin cytoskeleton and cell motility. It is plausible that substituted phenylboronic acids, such as **4-((dimethylamino)methyl)phenylboronic acid**, could exhibit similar or modulated activity.

Below is a diagram illustrating a potential signaling pathway that could be influenced by phenylboronic acid compounds.

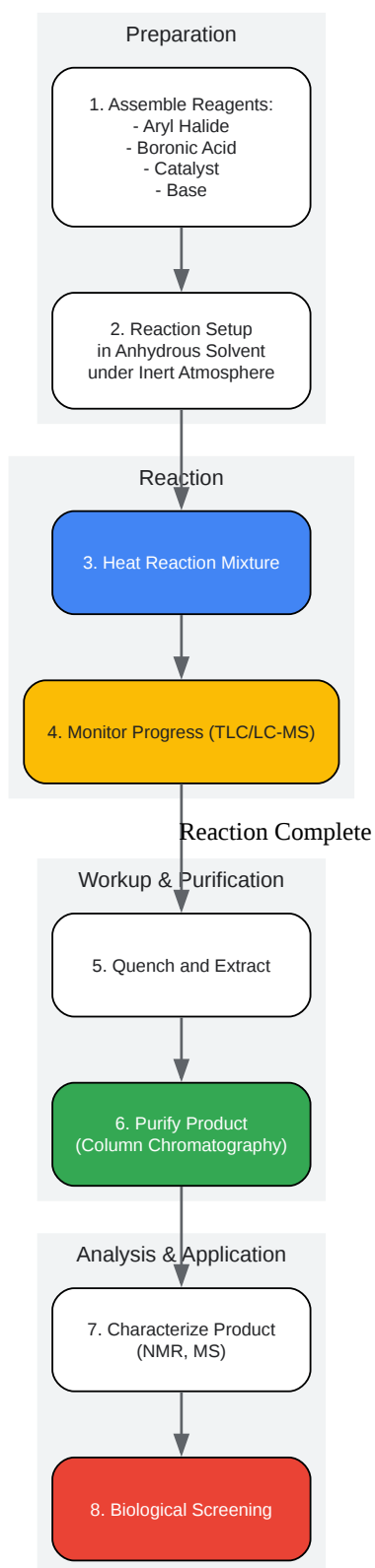


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Caption: Potential inhibitory effect on the Rho GTPase signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using **4-((dimethylamino)methyl)phenylboronic acid** in a drug discovery context.



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Caption: Suzuki-Miyaura coupling experimental workflow.

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